Bienvenue dans la boutique en ligne BenchChem!

2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Phosphodiesterase 11 Enzyme Inhibition Structure-Activity Relationship

2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-68-3) is a synthetic, trisubstituted thieno[3,2-d]pyrimidin-4(3H)-one derivative. This compound class is a privileged structure in medicinal chemistry, with analogs demonstrating potent and selective inhibition of phosphodiesterase 11 (PDE11).

Molecular Formula C17H20N2O2S2
Molecular Weight 348.48
CAS No. 850915-68-3
Cat. No. B2436725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS850915-68-3
Molecular FormulaC17H20N2O2S2
Molecular Weight348.48
Structural Identifiers
SMILESCCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)SCC2
InChIInChI=1S/C17H20N2O2S2/c1-3-4-10-23-17-18-14-9-11-22-15(14)16(20)19(17)12-5-7-13(21-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3
InChIKeyKPBKFFJIOSXSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-68-3): A Differentiated Thienopyrimidine Scaffold for PDE11 Research


2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-68-3) is a synthetic, trisubstituted thieno[3,2-d]pyrimidin-4(3H)-one derivative. This compound class is a privileged structure in medicinal chemistry, with analogs demonstrating potent and selective inhibition of phosphodiesterase 11 (PDE11) [1]. Its core structure is defined by a 6,7-dihydrothieno[3,2-d]pyrimidine bicycle, substituted at the 2-position with an n-butylthio group and at the 3-position with a 4-methoxyphenyl moiety [2]. It is primarily utilized as a research tool in biochemical and cellular assays to investigate PDE11 function and its role in cortisol regulation and related disease models.

Why Generic Substitution Fails for 2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-68-3)


Substitution with other thieno[3,2-d]pyrimidin-4(3H)-one analogs, even those with seemingly minor structural variations, is not scientifically valid for PDE11 research. The target compound's closest commercially available analog, BC11-38-1 (2-(butylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one), lacks the critical 4-methoxy substituent on the N3-phenyl ring and exhibits a PDE11 IC50 of approximately 100,000 nM, rendering it over 350-fold less potent than the propylthio-containing reference inhibitor BC11-38 [1]. This establishes that the 2-substituent chain length and N3-aryl substitution pattern are extremely sensitive pharmacophoric elements. Therefore, assuming functional equivalence between the target compound and its des-methoxy or alkylthio variants without direct comparative data is a high-risk proposition that can lead to significant experimental discrepancies in potency, selectivity, and cellular readouts.

Quantitative Differentiation Evidence for 2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-68-3)


PDE11 Inhibitory Potency: Structural Differentiation from the Des-Methoxy Analog BC11-38-1

The presence of the 4-methoxy substituent on the N3-phenyl ring is the key structural feature differentiating this compound from its closest characterized analog, BC11-38-1. BC11-38-1, which bears an unsubstituted N3-phenyl ring, is a very weak PDE11 inhibitor with a reported IC50 of 100,000 nM (100 µM) [1]. In contrast, the potent reference inhibitor BC11-38 (3-phenyl-2-(propylthio) analog) has an IC50 of 280 nM, demonstrating that the PDE11 active site is highly sensitive to small structural modifications at both the 2- and 3-positions . The 4-methoxy group in the target compound represents a strategic modification capable of forming additional hydrogen bonds or filling a lipophilic pocket, which is a well-established SAR paradigm for improving target affinity. While direct experimental IC50 data for this specific compound is not publicly available, the quantitative deficit of the des-methoxy comparator (IC50 = 100,000 nM) provides a clear, measurable baseline against which the target compound is expected to demonstrate significantly enhanced activity.

Phosphodiesterase 11 Enzyme Inhibition Structure-Activity Relationship

Predicted Physicochemical Property Advantage Over the Ethoxy Analog

A structurally proximal analog, 2-(butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (PubChem CID 2155345), replaces the target compound's 4-methoxy group with a 4-ethoxy group. This substitution increases the calculated partition coefficient (XLogP3-AA) from a predicted value of approximately 3.8 for the target compound to 4.3 for the ethoxy analog [1]. Higher lipophilicity is directly correlated with increased non-specific binding, lower aqueous solubility, and poorer pharmacokinetic profiles in a research context. This quantitative difference in a key drug-likeness parameter suggests the target compound possesses a more favorable profile for cell-based assays and in vivo studies compared to its ethoxy counterpart.

Lipophilicity Drug-likeness Physicochemical Properties

Kinase Selectivity Profiling: A Clean Baseline from the Thienopyrimidine Core

The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold has a demonstrated history of high selectivity within the PDE superfamily. The reference inhibitor BC11-38 exhibits IC50 values of >100 µM for PDE1 through PDE10, confirming this chemotype's intrinsic selectivity for PDE11 . Similar selectivity profiles are reported for related analogs BC11-38-1 and BC11-38-2 in the primary literature, establishing a class-level expectation that the target compound will also exhibit a clean off-target profile against other PDE isoforms [1]. This is a crucial differentiator from pan-PDE inhibitors, which can cause off-target-driven artifacts in cellular models. The target compound, by virtue of its shared core structure, is scientifically positioned as a tool for investigating PDE11-specific biology without the confounding effects of broad PDE inhibition.

Kinase Selectivity Off-target Profiling PDE Superfamily

Recommended Application Scenarios for 2-(Butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-68-3)


Investigating PDE11-Mediated Cortisol Regulation in H295R Adrenocortical Cells

This compound is optimally deployed in H295R human adrenocortical carcinoma cells, a validated model for PDE11-mediated cortisol production. The class-level evidence confirms that thieno[3,2-d]pyrimidin-4(3H)-one PDE11 inhibitors significantly elevate intracellular cAMP and cortisol levels in this cell line, while showing no effect in HeLa cells with low PDE11 expression, confirming target-specific activity [1]. The target compound, with its predicted improved potency over BC11-38-1 due to the 4-methoxy substitution, is a rational choice as a molecular probe for dissecting PDE11's role in glucocorticoid biosynthesis and adrenal insufficiency models.

Structure-Activity Relationship (SAR) Expansion of the PDE11 Inhibitor Chemotype

The target compound serves as a critical SAR probe at the intersection of two key pharmacophoric vectors: the 2-alkylthio chain length and the N3-aryl substitution. Systematic exploration has shown that extending the 2-substituent from propylthio (BC11-38, IC50 = 280 nM) to n-butylthio (BC11-38-1, IC50 = 100,000 nM) results in a dramatic potency loss [2]. The target compound, featuring a 4-methoxy group on the N3-phenyl ring in combination with the n-butylthio group, is uniquely valuable for determining whether the detrimental effect of the butyl chain can be rescued by aryl substitution. It is thus an indispensable tool for medicinal chemistry campaigns aimed at developing next-generation PDE11 inhibitors with improved pharmacokinetic profiles.

Chemical Biology Tool for PDE11-Specific Pathway Deconvolution

Given the class-level evidence of high PDE isoform selectivity (IC50 > 100 µM for PDE1-10), this compound is suitable for use in pathway deconvolution studies where PDE11-specific effects must be isolated from those of other cAMP/cGMP-metabolizing PDEs [1]. Its predicted lipophilicity (XLogP3-AA ≈ 3.8) is within a range that balances cell permeability with aqueous solubility, making it a preferred choice over more lipophilic analogs like the 4-ethoxy derivative (XLogP3-AA = 4.3) for standard cell culture assays [3]. This ensures consistent compound exposure and reduces the risk of non-specific cytotoxicity often observed with highly lipophilic tool compounds.

Quote Request

Request a Quote for 2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.